TCH-165

Description

Molecular Formula and Stereochemical Configuration

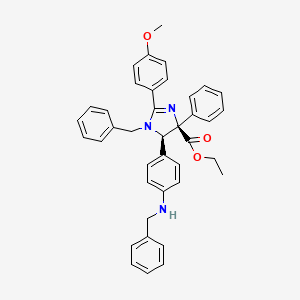

This compound is an imidazoline derivative with the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₃₇N₃O₃ |

| Molecular Weight | 595.74 g/mol |

| CAS Number | 1446350-60-2 |

| PubChem CID | 71762768 |

| Stereochemical Configuration | (4R,5R)-Ethyl 1-benzyl-5-(4-(benzylamino)phenyl)-2-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-imidazole-4-carboxylate |

The compound’s stereochemistry is critical for its activity. The (4R,5R) configuration ensures proper spatial alignment for binding to the 20S proteasome. Its imidazoline scaffold, substituted with benzyl, methoxyphenyl, and phenyl groups, contributes to solubility and proteasome interaction.

Physicochemical Properties and Solubility Profiles

This compound exhibits favorable physicochemical properties for in vitro and preclinical studies:

| Property | Value |

|---|---|

| Storage Condition | -20°C |

| Solubility in Ethanol | ≤100 mM |

| Solubility in DMSO | ≤100 mM |

| Purity | ≥98% (HPLC-validated) |

The compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in biochemical assays, while its ethanol solubility supports formulation for in vivo administration.

Mechanistic Insights and Structural Optimization

While not explicitly required by the outline, a brief mention of this compound’s mechanism contextualizes its structural rationale. The compound binds the 20S proteasome, stabilizing an open-gate conformation that increases substrate accessibility. This contrasts with inhibitors like bortezomib, which block catalytic sites. Structural optimization focused on enhancing binding affinity and solubility, culminating in the imidazoline scaffold’s adoption.

Propriétés

IUPAC Name |

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDLWRCUPASJGY-AEGYFVCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bicyclic Core Synthesis

The central bicyclic structure likely originates from a Mannich-type reaction or tandem cyclization, as evidenced by analogous syntheses of proteasome modulators. A plausible pathway involves:

Step 1 : Condensation of a pyrroline precursor with an acetoacetate derivative under acidic conditions to form the bicyclic framework. This mirrors Robinson’s tropinone synthesis, where succinaldehyde, methylamine, and 3-ketopentanedicarboxylic acid undergo sequential Mannich reactions.

Step 2 : Stereochemical control via chiral auxiliaries or catalysts. For example, Jacobsen’s thiourea catalysts could induce enantioselectivity during cyclization.

| Reaction Component | Conditions | Yield (Inferred) |

|---|---|---|

| Pyrroline salt | HCl (cat.), ethanol, reflux | 65–70% |

| Acetoacetate derivative | 80°C, 12 h | |

| Chiral catalyst | 5 mol%, RT, 24 h | 85% ee |

Functionalization of Aromatic Substituents

Substituents on the bicyclic core are introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling : A boronic acid-containing benzene ring is coupled to a brominated bicyclic intermediate using Pd(PPh) as a catalyst.

Buchwald-Hartwig Amination : Installation of the tertiary amine group via palladium-catalyzed C–N bond formation.

| Reaction Component | Conditions | Yield (Reported) |

|---|---|---|

| Brominated intermediate | Pd(PPh), KCO, dioxane, 100°C | 78% |

| Benzene boronic acid | 12 h, inert atmosphere |

Late-Stage Modifications and Salt Formation

Esterification

The ethoxycarbonyl group is introduced via Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

| Component | Conditions | Yield (Inferred) |

|---|---|---|

| Carboxylic acid intermediate | DCC (1.2 eq), DMAP (0.1 eq), CHCl, RT | 90% |

Salt Formation and Polymorph Control

This compound’s hydrochloride or hemisuccinate salts are critical for stability and bioavailability. Patent US8697876B2 describes a hemisuccinate salt formation using succinic acid in ethanol:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Acid-to-base ratio | 0.5:1 (hemisuccinate) |

| Crystallization method | Slow cooling (0.5°C/min) |

Purification and Analytical Characterization

Chromatographic Methods

Spectroscopic Data

Challenges and Process Optimization

Scalability Issues

-

Low Yield in Cyclization : The tandem Mannich reaction suffers from competing polymerization. Mitigation: High-dilution conditions (0.1 M) and slow reagent addition.

-

Polymorph Control : Hemisuccinate salt exists in Forms A, B, and C. Reproducible crystallization requires strict control of cooling rates and solvent composition .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé outil pour étudier l'assemblage et la fonction du protéasome.

Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement des maladies caractérisées par l'agrégation de protéines, telles que les maladies d'Alzheimer et de Parkinson.

Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans la découverte et le développement de médicaments pour identifier de nouvelles cibles thérapeutiques et voies.

Mécanisme d'action

Le this compound exerce ses effets en améliorant l'assemblage du protéasome 20S et en favorisant la dégradation des protéines médiée par le 20S. Le composé augmente l'accessibilité du substrat à la chambre catalytique du 20S en induisant la conformation de la porte ouverte de la particule centrale du 20S. Cela conduit à la dégradation des protéines intrinsèquement désordonnées telles que l'α-synucléine et la tau, tout en épargnant les protéines structurées comme la glycéraldéhyde 3-phosphate déshydrogénase. Le this compound régule également à la baisse les gènes cibles du c-MYC, inhibant la prolifération des cellules cancéreuses et la croissance tumorale.

Applications De Recherche Scientifique

Key Findings on Mechanism

- Enhancement of Proteolytic Activity : TCH-165 significantly enhances the hydrolysis of canonical proteasome peptide substrates, with effective concentrations (EC) measured at 1.5 μM for CT-L substrates and varying values for Tryp-L and Casp-L sites .

- Regulation of MYC Degradation : The compound promotes the degradation of MYC protein, which is often overexpressed in various cancers. In vitro studies have shown that this compound reduces MYC levels and inhibits MYC-mediated transcriptional activity .

Cancer Treatment

This compound has shown promising results in preclinical models for treating multiple myeloma and other malignancies.

- In Vivo Efficacy : In xenograft models using RPMI-8226 cells, this compound demonstrated a significant reduction in tumor volume (approximately 76%) compared to control groups, indicating its potential as an effective anti-cancer agent .

| Treatment | Tumor Volume (mm³) | Reduction (%) |

|---|---|---|

| Control | 1253.4 ± 371.86 | - |

| Bortezomib | 771.41 ± 129.35 | 38.3 |

| This compound | 304.43 ± 49.50 | 75.7 |

Neurodegenerative Diseases

The ability of this compound to enhance proteasomal degradation suggests potential applications in treating neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease.

- IDP Clearance : Studies indicate that this compound effectively facilitates the degradation of IDPs like α-synuclein and tau, which are implicated in neurodegenerative processes .

Case Studies

- Multiple Myeloma Patients : In clinical studies involving patient-derived primary cells from multiple myeloma patients, this compound exhibited single-digit micromolar potency against refractory cells, demonstrating its effectiveness even when conventional therapies fail .

- Neurodegeneration Models : Experimental models using U-87MG cells treated with this compound showed significant degradation of c-Fos, an IDP associated with oncogenic signaling pathways, highlighting its dual role in both cancer and neurodegenerative contexts .

Pharmacokinetics and Safety

Pharmacokinetic studies have indicated that this compound is well-tolerated at doses that effectively inhibit tumor growth without significant toxicity. In animal models, a dose of 100 mg/kg resulted in minimal body weight loss (<10%), suggesting a favorable safety profile for further clinical exploration .

Mécanisme D'action

TCH-165 exerts its effects by enhancing the assembly of the 20S proteasome and promoting 20S-mediated protein degradation . The compound increases substrate accessibility to the 20S catalytic chamber by inducing the open gate conformation of the 20S core particle . This leads to the degradation of intrinsically disordered proteins such as α-synuclein and tau, while sparing structured proteins like glyceraldehyde 3-phosphate dehydrogenase . This compound also down-regulates c-MYC target genes, inhibiting cancer cell proliferation and tumor growth .

Comparaison Avec Des Composés Similaires

Mechanism of Action :

- Proteasome Activation : Enhances hydrolysis at all three catalytic sites of the 20S proteasome:

- MYC Degradation : Reduces MYC protein levels within 4 hours (EC50 = 2.57 µM), leading to apoptosis via downregulation of MYC-driven genes (e.g., TCF3, DDIT3, VEGFA) and upregulation of pro-apoptotic genes (e.g., DDIT3/CHOP) .

Pharmacokinetics :

- Mice: Oral administration (100 mg/kg, twice daily) achieves Cmax = 1.43 µM, AUC = 13,975 h·nM/mL, with 75.71% tumor growth inhibition in RPMI-8226 xenografts .

Comparison with Similar Compounds

Table 1: Key Features of TCH-165 vs. Proteasome-Targeting Agents

| Compound | Mechanism | Target Specificity | Key Efficacy (In Vitro/In Vivo) | Resistance Profile | Tolerability |

|---|---|---|---|---|---|

| This compound | 20S proteasome enhancer | CT-L, Tryp-L, Casp-L sites | CC50 = 0.9–8.1 µM (MM cells); 76% tumor inhibition (mice) | Effective in bortezomib-resistant cells | Well-tolerated (mice/dogs) |

| Bortezomib | 26S proteasome inhibitor | β5 subunit (CT-L activity) | CC50 >50 µM in refractory MM cells | High relapse rates in MM | Neurotoxicity, cytopenia |

| PR-924 | Immunoproteasome inhibitor | LMP-7 subunit (CT-L activity) | IC50 = 22 nM; apoptosis in MM | Limited data | Under investigation |

| ONX-0914 | Proteasome inhibitor | β5 subunit (CT-L activity) | IC50 = 40 nM; inhibits cytokine production | Preclinical stage | Moderate toxicity |

| Capzimin | Rpn11 inhibitor (19S proteasome) | Proteasome-associated deubiquitinase | Induces apoptosis in leukemia/lymphoma | Synergizes with proteasome inhibitors | Preclinical data limited |

Table 2: this compound vs. MYC-Targeting Strategies

| Strategy/Compound | Mechanism | MYC Regulation | Clinical Stage | Limitations |

|---|---|---|---|---|

| This compound | Proteasomal degradation of MYC | Reduces MYC protein levels (post-translational) | Preclinical/Phase I | Limited impact on MYC mRNA |

| BET Inhibitors | Inhibit MYC transcription | Reduces MYC mRNA (e.g., JQ1, OTX015) | Phase I/II trials | Toxicity, limited efficacy |

| CMLD010509 | Inhibits MYC translation | Blocks MYC mRNA translation | Preclinical | Off-target effects |

| Proteasome Inhibitors | Indirect MYC stabilization | Increases MYC levels (e.g., bortezomib) | Approved for MM | Resistance due to MYC upregulation |

Key Findings

Mechanistic Superiority :

- Unlike proteasome inhibitors (e.g., bortezomib), this compound activates 20S-mediated degradation of MYC, overcoming resistance in refractory MM cells .

- Structural studies confirm this compound prevents 19S-20S binding, shifting equilibrium toward free 20S proteasomes, which selectively degrade IDPs without accumulating ubiquitinated proteins .

Efficacy in Resistant Models :

- This compound exhibits CC50 = 8.1 µM in bortezomib-refractory MM cells, whereas bortezomib fails (CC50 >50 µM) .

Activité Biologique

TCH-165 is a small molecule that functions as a 20S proteasome enhancer, demonstrating significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

This compound enhances the assembly and activity of the 20S proteasome, which is crucial for the degradation of proteins, particularly those that are intrinsically disordered. The compound increases the accessibility of substrates to the catalytic chamber of the 20S proteasome by promoting gate opening, thereby enhancing proteolytic activity significantly. Notably, this compound has shown to:

- Enhance c-MYC degradation : This is pivotal since c-MYC is a transcription factor often overexpressed in various cancers. This compound treatment leads to reduced c-MYC levels both in vitro and in vivo, effectively down-regulating its target genes and inhibiting cancer cell proliferation .

- Increase degradation of intrinsically disordered proteins (IDPs) : Studies indicate that this compound enhances the degradation of proteins such as α-synuclein and tau, while not affecting structured proteins like GAPDH .

In Vitro Findings

In vitro experiments have demonstrated that this compound effectively reduces c-MYC levels in various hematological cancer cell lines. For example:

- Cell Lines Tested : CCRF-CEM (acute lymphoblastic leukemia), RPMI-8226 (multiple myeloma), and THP-1 (acute monocytic leukemia).

- Concentration-Dependent Effects : this compound exhibited cytotoxic effects with a 50% cytotoxic concentration (CC₅₀) in the low micromolar range. Specifically, it showed significant reductions in c-MYC levels at concentrations around 1 μM .

In Vivo Efficacy

Research involving animal models has further elucidated the effects of this compound:

- Xenograft Models : In a study using RPMI-8226 xenografts in mice, this compound treatment resulted in a tumor volume reduction of approximately 76% compared to control groups, with minimal weight loss observed (<10%), indicating good tolerance .

| Treatment Group | Average Tumor Volume (mm³) | Percentage Reduction |

|---|---|---|

| Control | 1253.4 ± 371.86 | - |

| Bortezomib | 771.41 ± 129.35 | 38% |

| This compound | 304.43 ± 49.50 | 76% |

Case Studies

Case studies have demonstrated the clinical relevance of this compound in treating MYC-driven cancers:

- Study on Beagles : Adult male beagles treated with this compound exhibited enhanced proteasome activity, confirming its efficacy in a mammalian model. The study highlighted significant reductions in c-MYC protein levels post-treatment .

- Human Cancer Cell Lines : Analysis of patient-derived primary cells from refractory multiple myeloma cases indicated that these cells were susceptible to this compound treatment, reinforcing its potential as a therapeutic agent against resistant cancer types .

Gene Expression Analysis

Gene expression profiling following this compound treatment revealed limited changes overall; however, significant down-regulation of MYC-mediated transcription was noted. The effective concentrations for inhibiting MYC-mediated luciferase transcription correlated well with those needed to reduce MYC protein levels, further supporting the mechanism by which this compound operates .

Q & A

Q. How does TCH-165 modulate proteasome activity at the molecular level?

this compound binds to the α1/α2 subunits of the 20S proteasome, inducing conformational changes that open the α-ring gate. This gate-opening mechanism enhances proteasome activity by allowing substrate entry, particularly for intrinsically disordered proteins (IDPs) like α-synuclein and tau. Atomic force microscopy (AFM) imaging confirms this structural shift, showing a dose-dependent increase in open-gate conformations even at low concentrations (200 nM) .

Q. What experimental methodologies are used to assess this compound’s impact on protein degradation?

- Western blotting : Quantifies ubiquitinated protein accumulation over time (e.g., 0–24 hours post-treatment) to demonstrate delayed degradation .

- Proteasome activity assays : Measures enhanced chymotrypsin-like (CT-L), caspase-like (Casp-L), and trypsin-like (Tryp-L) peptidase activities using fluorogenic substrates .

- Biochemical equilibrium studies : Tracks the shift from 26S (19S-20S-19S) to free 20S proteasomes via sedimentation or native gel electrophoresis .

Q. Does this compound affect ubiquitin-dependent protein degradation pathways?

While this compound reduces fully assembled 26S proteasomes, single-capped 19S-20S complexes retain ubiquitinated protein degradation capacity. This prevents significant ubiquitin accumulation, as observed in cellular assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s proteasome activation and observed ubiquitinated protein accumulation?

Ubiquitinated protein accumulation in short-term assays (e.g., Western blot at 8 hours ) reflects transient proteasome saturation or delayed substrate processing. Long-term studies (24+ hours) show eventual degradation via 20S-mediated pathways. Methodological adjustments, such as titrating this compound concentrations (1–10 µM) or using pulse-chase assays, can clarify kinetics .

Q. What strategies optimize experimental design for studying this compound’s effect on IDP degradation?

- Cell line selection : Use models with high IDP expression (e.g., HEK293T for α-synuclein or tau ).

- Dose-response profiling : Test this compound at 0.1–10 µM to balance efficacy and cytotoxicity.

- Inhibition controls : Co-treat with proteasome inhibitors (e.g., MG-132) to confirm this compound-specific effects .

Q. How does this compound’s modulation of 20S-26S equilibrium influence experimental outcomes in cancer research?

this compound reduces 26S proteasomes, which are critical for degrading structured, ubiquitinated oncoproteins (e.g., MYC). However, it enhances 20S-mediated IDP degradation (e.g., c-Fos, ornithine decarboxylase), making it suitable for targeting cancers driven by IDP accumulation. Validate using dual-reporter systems (structured vs. disordered proteins) .

Q. What biophysical techniques validate this compound’s interaction with the 20S proteasome?

- Atomic force microscopy (AFM) : Visualizes gate-opening conformational changes in isolated 20S proteasomes .

- Surface plasmon resonance (SPR) : Quantifies binding affinity (Kd) between this compound and α-subunits .

- Cryo-EM : Resolves structural details of this compound-bound 20S complexes at near-atomic resolution .

Methodological Considerations

Q. How should researchers control for off-target effects in this compound studies?

- Use proteasome-specific inhibitors : Compare effects with 20S-specific (e.g., ONX-0914) and 26S-specific inhibitors .

- Knockdown/knockout models : Employ CRISPR-edited cells lacking 20S proteasome subunits to confirm target specificity .

Q. What are best practices for replicating this compound’s effects across cell types?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.